

formoterol fumarate chemical structure and properties

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Formoterol Fumarate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol fumarate is a potent and selective long-acting beta-2 adrenergic receptor (β₂-AR) agonist used clinically in the management of bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD).[1] Its rapid onset and extended duration of action, lasting up to 12 hours, make it a cornerstone in respiratory therapy.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and analytical methodologies for formoterol fumarate.

Chemical Structure and Properties

Formoterol, chemically known as (RR,SS)-N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl) propan-2-ylamino]ethyl] phenyl]formamide, is administered as a fumarate salt.[2] The molecule possesses two chiral centers, and the clinically utilized form is a racemic mixture of the (R,R)-and (S,S)-enantiomers.[3] The desired bronchodilatory effects are primarily attributed to the (R,R)-enantiomer.[4]

The chemical structure of formoterol consists of a formanilide headgroup attached to a phenylethanolamine core, which is crucial for its interaction with the β_2 -AR.



Physicochemical Properties

Formoterol fumarate is a white to yellowish crystalline powder. Its solubility and other key properties are summarized in the table below.

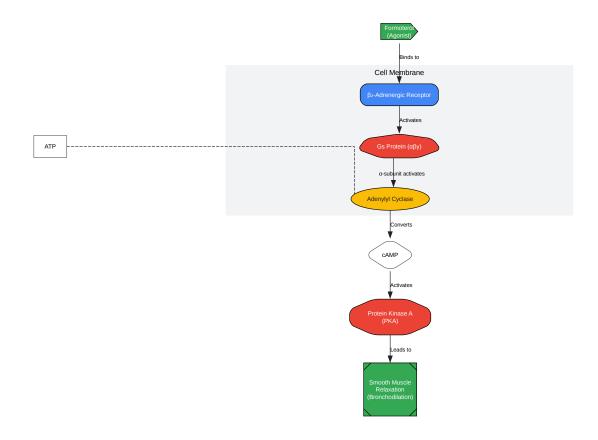
Property	Value	Reference(s)
Molecular Formula	(C19H24N2O4)2 · C4H4O4	[5]
Molecular Weight	804.9 g/mol	[5]
Water Solubility	1.16 ± 0.02 mg/mL (at 25 °C)	[6]
Solubility in other solvents	Soluble in methanol; sparingly soluble in ethanol and 2-propanol; practically insoluble in acetone, acetonitrile, and diethyl ether.	[6]
рКа	7.9 (Phenol), 9.2 (Amine)	[6]
Log D (pH 7.0)	0.070	[6]

Pharmacology Mechanism of Action

Formoterol exerts its therapeutic effect by acting as a potent agonist at β_2 -adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of the airways.[1]

Binding of formoterol to the β_2 -AR activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[7] This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[7]





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Figure 1: β₂-Adrenergic Receptor Signaling Pathway

Pharmacological Properties

The pharmacological activity of formoterol is characterized by its high affinity and selectivity for the β_2 -AR. The (R,R)-enantiomer possesses a significantly higher binding affinity compared to the (S,S)-enantiomer.



Parameter	Value	Receptor/Tissue Source	Reference(s)
(R,R)-Formoterol Binding Affinity (Ki)	2.9 nM	Human β₂- adrenoceptor	[4]
(S,S)-Formoterol Binding Affinity (Ki)	3100 nM	Human β₂- adrenoceptor	[4]
Racemic Formoterol Binding Affinity (KD)	7.6 nM	Guinea pig lung β2- adrenoceptors	[8]
Receptor Selectivity (β2 vs β1; pKi)	8.2 vs 6.25	Guinea pig tissues	[8]
Functional Potency (pD ₂)	8.9 ± 0.03	Guinea pig tracheal spirals	[8]
Functional Efficacy (vs Isoproterenol)	~90%	Cell-based cAMP assay	[7]

Pharmacokinetics

Following inhalation, formoterol is rapidly absorbed, with peak plasma concentrations typically observed within minutes. It is primarily metabolized in the liver via glucuronidation and Odemethylation.



Parameter	Value (following inhalation)	Dose & Population	Reference(s)
Tmax (Time to Peak Plasma Conc.)	~5 minutes	120 μg single dose, healthy subjects	[2]
Cmax (Peak Plasma Conc.)	92 pg/mL	120 μg single dose, healthy subjects	[2]
Mean Plasma Concentrations	4.0 - 17.3 pg/mL	12-24 μg BID, COPD patients	[2]
Terminal Elimination Half-life (t½)	~7 - 10 hours	Various studies	[2]
Protein Binding	61% to 64%	N/A	[2]
Metabolism	Direct glucuronidation, O-demethylation	N/A	[2]
Excretion	Urine (as unchanged drug and metabolites)	N/A	[2]

Experimental Protocols

Accurate quantification and characterization of formoterol fumarate are critical for quality control and research. Below are detailed protocols for key analytical and pharmacological assays.

Analytical Methods

This method is widely used for the quantification of formoterol fumarate in bulk drug and pharmaceutical dosage forms.[9]

- Instrumentation: HPLC system with UV or PDA detector.
- Column: Inertsil C18 (150 x 4.6 mm, 5 μm particle size).[9]
- Mobile Phase: A mixture of 0.01M sodium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[9]

Foundational & Exploratory





Flow Rate: 1.0 mL/min.[9]

Detection Wavelength: 214 nm.[9]

Injection Volume: 20 μL.

Procedure:

- Standard Preparation: Prepare a stock solution of formoterol fumarate dihydrate in the mobile phase (e.g., 100 μg/mL). Prepare a series of working standards (e.g., 2-7 μg/mL) by diluting the stock solution.[9]
- Sample Preparation: For dosage forms (e.g., capsules), accurately weigh the powder equivalent to a known amount of formoterol, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 μm membrane filter. Dilute to a final concentration within the calibration range.[9]
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Determine the concentration of formoterol in the sample by comparing its peak area to the calibration curve generated from the standards.[9]

A simple and economical method for the estimation of formoterol fumarate in bulk form.[9]

- Instrumentation: UV-Visible Spectrophotometer.
- Solvent: Phosphate buffer (pH 3.0).[9]
- Detection Wavelength (λmax): 214 nm.[9]

Procedure:

- Standard Preparation: Prepare a stock solution of formoterol fumarate dihydrate in phosphate buffer (pH 3.0). From this, prepare a series of dilutions to create a calibration curve (e.g., 2-12 μg/mL).[9]
- Analysis: Measure the absorbance of each standard solution at 214 nm against a phosphate buffer blank.



Quantification: Plot absorbance versus concentration to generate a calibration curve.
 Measure the absorbance of the sample solution and determine its concentration from the curve.

Pharmacological Assays

This assay determines the binding affinity (Ki) of formoterol for the β_2 -AR by measuring its ability to compete with a radiolabeled ligand.[3]

Materials:

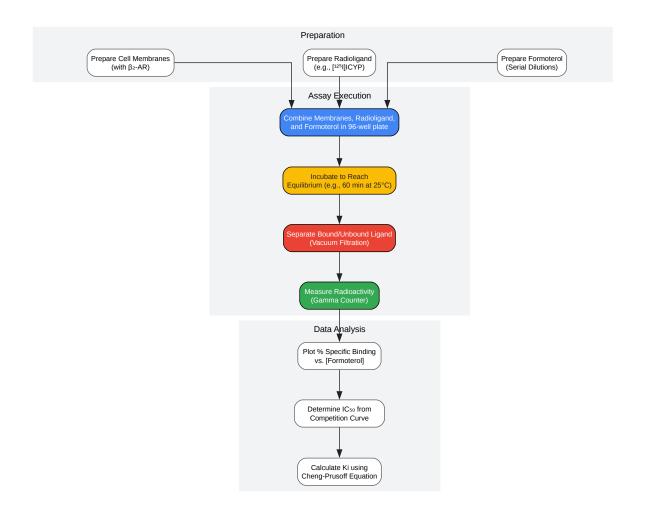
- Membrane Preparation: Cell membranes from a cell line overexpressing the human β₂-AR (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity β_2 -AR antagonist, such as [1251]Iodocyanopindolol ([1251]ICYP). [3]
- Competitor: Formoterol fumarate.
- Non-specific Control: A high concentration of a non-labeled antagonist (e.g., 1 μM propranolol).[3]
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[3]

Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and serial dilutions of formoterol.
- Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C)
 to allow the binding to reach equilibrium.[8]
- Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove nonspecifically bound radioligand.
- Detection: Measure the radioactivity retained on the filters using a gamma counter.



Data Analysis: Plot the percentage of specific binding against the logarithm of the formoterol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]



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